3-Fluoranthenol, acetate
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Overview
Description
3-Fluoranthenol, acetate is a chemical compound with the molecular formula C18H12O2. It is an acetate ester derivative of 3-Fluoranthenol, which is a monohydroxy polycyclic aromatic hydrocarbon (PAH) metabolite. This compound is known for its role as an intermediate in the synthesis of other chemical substances and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoranthenol, acetate typically involves the acetylation of 3-Fluoranthenol. The reaction is carried out by reacting 3-Fluoranthenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Fluoranthenol, acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding ketone or carboxylic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or hydrocarbon derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, thiols, and other nucleophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated compounds, amines, thiols.
Scientific Research Applications
3-Fluoranthenol, acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Fluoranthenol, acetate involves its interaction with specific molecular targets and pathways. As an acetate ester, it can undergo hydrolysis to release 3-Fluoranthenol, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Fluoranthenol: The parent compound of 3-Fluoranthenol, acetate, known for its monohydroxy polycyclic aromatic hydrocarbon structure.
Fluoranthene: A polycyclic aromatic hydrocarbon with similar structural features but lacking the hydroxyl and acetate groups.
3-Hydroxyfluoranthene: Another hydroxylated derivative of fluoranthene, similar to 3-Fluoranthenol but without the acetate group.
Uniqueness
This compound is unique due to its acetate ester functional group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Properties
CAS No. |
65593-28-4 |
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Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
acetic acid;fluoranthen-3-ol |
InChI |
InChI=1S/C16H10O.C2H4O2/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13;1-2(3)4/h1-9,17H;1H3,(H,3,4) |
InChI Key |
UIIFCMJEAPZNMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)O |
Origin of Product |
United States |
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